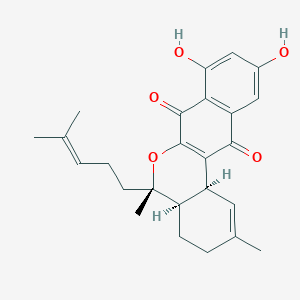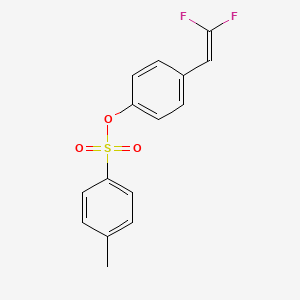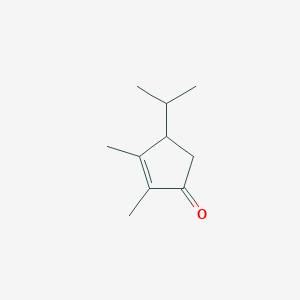
2,3-Dimethyl-4-(propan-2-yl)cyclopent-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isopropyl-2,3-dimethyl-2-cyclopenten-1-one is an organic compound with the molecular formula C10H16O and a molecular weight of 152.23 g/mol It is a cyclopentenone derivative, characterized by the presence of an isopropyl group and two methyl groups attached to the cyclopentenone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-2,3-dimethyl-2-cyclopenten-1-one typically involves the cyclization of suitable precursors under acidic conditions. One common method involves the use of crotonic acid and isopropanol in the presence of concentrated sulfuric acid and benzene. The reaction mixture is heated to reflux, followed by the addition of sodium bicarbonate to neutralize the acid . The resulting product is purified through distillation.
Industrial Production Methods
Industrial production of 4-Isopropyl-2,3-dimethyl-2-cyclopenten-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of alternative solvents and catalysts may be explored to improve the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Isopropyl-2,3-dimethyl-2-cyclopenten-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyclopentenone ring to a cyclopentanol derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the cyclopentenone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
4-Isopropyl-2,3-dimethyl-2-cyclopenten-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Isopropyl-2,3-dimethyl-2-cyclopenten-1-one involves its interaction with specific molecular targets and pathways. As an α,β-unsaturated carbonyl compound, it can participate in Michael addition reactions, forming covalent bonds with nucleophiles. This reactivity is crucial for its biological activity, as it can modify proteins and other biomolecules, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethyl-2-cyclopenten-1-one: Shares the cyclopentenone core but lacks the isopropyl group.
4,4-Dimethyl-2-cyclopenten-1-one: Another cyclopentenone derivative with different substitution patterns.
Uniqueness
4-Isopropyl-2,3-dimethyl-2-cyclopenten-1-one is unique due to the presence of both isopropyl and methyl groups, which influence its chemical reactivity and biological activity. This distinct structure allows for specific interactions with molecular targets, making it valuable for various applications.
Propiedades
Número CAS |
3779-64-4 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
2,3-dimethyl-4-propan-2-ylcyclopent-2-en-1-one |
InChI |
InChI=1S/C10H16O/c1-6(2)9-5-10(11)8(4)7(9)3/h6,9H,5H2,1-4H3 |
Clave InChI |
OSFBPUCJKKZBQF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)CC1C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-{(Z)-[(2E)-3-benzyl-2-(benzylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B14140180.png)
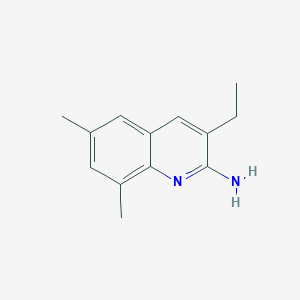
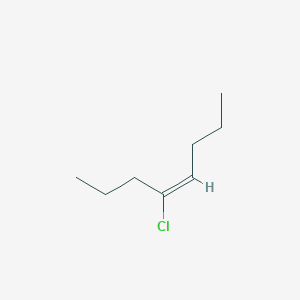
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide](/img/structure/B14140208.png)
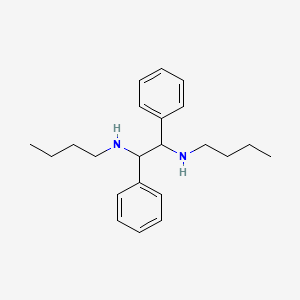
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14140217.png)
![2-[({3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl}carbonyl)amino]benzoic acid](/img/structure/B14140218.png)
![7-tert-Butoxy-1-chlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14140227.png)
![1-{[2-(3-Methoxyphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14140229.png)
![9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-hydroxypurin-6-one](/img/structure/B14140236.png)
![3-Methyl-5,6-dihydrobenzo[h]quinoline](/img/structure/B14140241.png)
![9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-hydroxypurin-6-one](/img/structure/B14140253.png)
